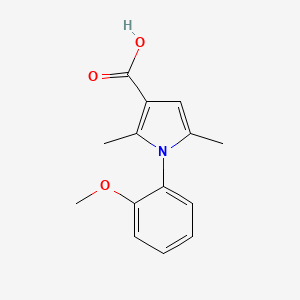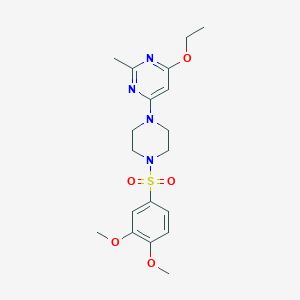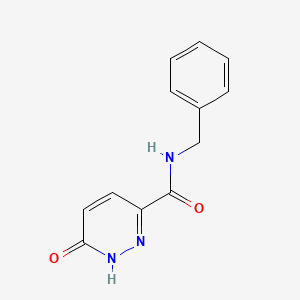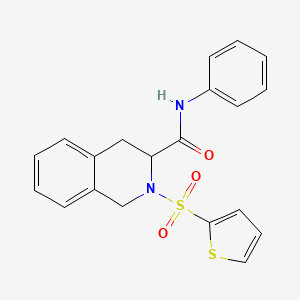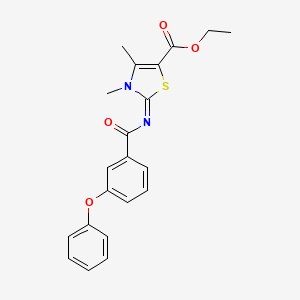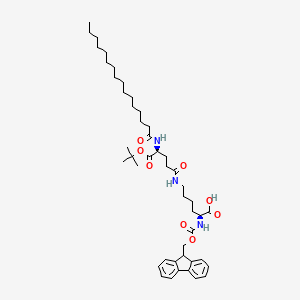
Fmoc-Lys(Pal-Glu-OtBu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys(Pal-Glu-OtBu)-OH is a racemic, solid-phase, industrial building block for the synthesis of peptides and polypeptides . It is used in the synthesis of liraglutide, a peptide used to treat type 2 diabetes mellitus .
Synthesis Analysis
Fmoc-Lys(Pal-Glu-OtBu)-OH is synthesized by a solid phase process using coupling reactions with an acid labile linker .Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Pal-Glu-OtBu)-OH is C46H69N3O8 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) moiety, a lysine (Lys) residue, a palmitoyl group (Pal), a glutamic acid residue (Glu), and a tert-butyl ester group (OtBu) .Chemical Reactions Analysis
Fmoc-Lys(Pal-Glu-OtBu)-OH is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .Physical And Chemical Properties Analysis
Fmoc-Lys(Pal-Glu-OtBu)-OH has a molecular weight of 792.055, a density of 1.1±0.1 g/cm3, a boiling point of 944.2±65.0 °C at 760 mmHg, and a flash point of 524.8±34.3 °C .Applications De Recherche Scientifique
Supramolecular Structure and Nanoarchitectures
Fmoc-Lys(Pal-Glu-OtBu)-OH and similar Fmoc protected amino acids have been studied for their ability to self-assemble into various structures under different conditions such as temperature and pH. This characteristic is significant for designing novel nanoarchitectures potentially useful in material chemistry, bioscience, and biomedicine (Gour et al., 2021).
Solid-Phase Synthesis of Peptides
The solid-phase synthesis of peptides, including those like bacitracin A, employs amino acids like Fmoc-Lys(Pal-Glu-OtBu)-OH. This method is crucial for exploring the potential use of peptides against drug-resistant pathogens (Lee et al., 1996).
Lipopeptide Drug Synthesis
Fmoc-Lys(Pal-Glu-OtBu)-OH plays a key role in the chemical synthesis of lipopeptide drugs, such as liraglutide, a treatment for type II diabetes. This synthesis approach is notable for its high yield and purity, making it attractive for industrial production (Guryanov et al., 2016).
Ultrasound-Induced Gelation
Research on the ultrasound-induced gelation of amino acids, including Fmoc-Lys(Pal-Glu-OtBu)-OH, demonstrates their potential as gelators for various solvents. This property is attributed to the π-π stacking and hydrogen bonding, crucial for designing new materials (Geng et al., 2017).
Enhancing Peptide Solubility
In peptide synthesis, Fmoc-Lys(Pal-Glu-OtBu)-OH can be part of strategies to enhance peptide segment solubility, a significant challenge in the chemical synthesis of proteins (Giesler et al., 2021).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXBYSAGYOQJW-ZAQUEYBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Pal-Glu-OtBu)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)

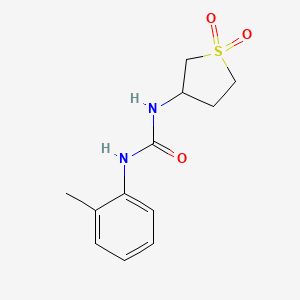
![3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756911.png)
![N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2756913.png)

